molecular formula C24H31ClO3 B583730 7-Chloromethyl 17-epidrospirenone CAS No. 932388-89-1

7-Chloromethyl 17-epidrospirenone

Cat. No.: B583730
CAS No.: 932388-89-1
M. Wt: 402.959
InChI Key: YGBFZJNESAZJNB-WUVPQEDYSA-N
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Description

7-Chloromethyl 17-epidrospirenone is a synthetic steroidal compound with the molecular formula C24H31ClO3. It is a derivative of drospirenone, a well-known synthetic progestin used in various hormonal contraceptives. This compound is primarily used as a pharmaceutical analytical impurity, aiding in the quality control and analysis of related pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloromethyl 17-epidrospirenone typically involves the chloromethylation of drospirenone. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature and pressure to ensure the selective chloromethylation at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

7-Chloromethyl 17-epidrospirenone is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 7-Chloromethyl 17-epidrospirenone is closely related to that of drospirenone. It acts as a progestin, binding to progesterone receptors and exerting progestogenic effects. This binding inhibits ovulation and alters the endometrial lining, making it less suitable for implantation. Additionally, it has anti-androgenic and anti-mineralocorticoid activities, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Drospirenone: The parent compound, widely used in hormonal contraceptives.

    17-Ethynyl-18-methyl-19-nortestosterone: Another synthetic progestin with similar progestogenic activity.

    Levonorgestrel: A synthetic progestin used in various contraceptive formulations.

Uniqueness: 7-Chloromethyl 17-epidrospirenone is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This modification allows for the synthesis of novel derivatives and enhances its utility as an analytical impurity in pharmaceutical research .

Properties

IUPAC Name

(1'R,2'S,3'S,5R,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFZJNESAZJNB-WUVPQEDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@]46CCC(=O)O6)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239343
Record name 7-Chloromethyl 17-epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932388-89-1
Record name 7-Chloromethyl 17-epidrospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloromethyl 17-epidrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLOROMETHYL 17-EPIDROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G24226Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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